molecular formula C6H3ClN2O4 B12281416 3-Chloro-5-nitroisonicotinicacid

3-Chloro-5-nitroisonicotinicacid

Cat. No.: B12281416
M. Wt: 202.55 g/mol
InChI Key: WSHKZBAVUGWAGE-UHFFFAOYSA-N
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Description

3-Chloro-5-nitroisonicotinic acid is an organic compound with the molecular formula C6H3ClN2O4. It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 3-position and a nitro group at the 5-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitroisonicotinic acid typically involves the nitration of 3-chloroisonicotinic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 5-position of the pyridine ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained in high yield .

Industrial Production Methods

Industrial production of 3-Chloro-5-nitroisonicotinic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-nitroisonicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitroisonicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-nitroisonicotinic acid is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H3ClN2O4

Molecular Weight

202.55 g/mol

IUPAC Name

3-chloro-5-nitropyridine-4-carboxylic acid

InChI

InChI=1S/C6H3ClN2O4/c7-3-1-8-2-4(9(12)13)5(3)6(10)11/h1-2H,(H,10,11)

InChI Key

WSHKZBAVUGWAGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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